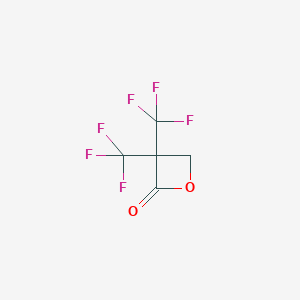

3,3-Bis(trifluoromethyl)oxetan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,3-Bis(trifluorométhyl)oxétan-2-one est un composé organique fluoré de formule moléculaire C5H2F6O2 et d'une masse molaire de 208,06 g/mol . Ce composé se caractérise par la présence de deux groupes trifluorométhyle attachés à un cycle oxétane, ce qui en fait une molécule unique et précieuse dans divers domaines de la recherche scientifique et des applications industrielles.

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : La synthèse du 3,3-Bis(trifluorométhyl)oxétan-2-one implique généralement la réaction d'un précurseur approprié avec des agents trifluorométhylant. Une méthode courante est la réaction d'ouverture de cycle d'époxyde utilisant l'ylure de triméthyloxosulfonium, qui conduit à la formation du cycle oxétane . Les conditions réactionnelles nécessitent souvent un chauffage modéré et l'utilisation de solvants polaires comme le diméthylsulfoxyde (DMSO) pour obtenir des rendements élevés.

Méthodes de Production Industrielle : La production industrielle du 3,3-Bis(trifluorométhyl)oxétan-2-one peut impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires à celles en laboratoire. Le processus est optimisé pour une efficacité et un rendement plus élevés, intégrant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le 3,3-Bis(trifluorométhyl)oxétan-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés oxétane correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle oxétane en d'autres groupes fonctionnels.

Substitution : Les groupes trifluorométhyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Des réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés pour les réactions d'oxydation.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'hydrure de sodium (NaH) dans des solvants aprotiques polaires.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxétane, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

4. Applications de la Recherche Scientifique

Le 3,3-Bis(trifluorométhyl)oxétan-2-one présente un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules organiques complexes et de composés fluorés.

Biologie : La structure unique du composé en fait un outil précieux pour étudier les systèmes biologiques et développer de nouveaux médicaments.

Médecine : Il est exploré pour son potentiel dans la découverte et le développement de médicaments, en particulier dans la conception de molécules présentant des propriétés pharmacocinétiques améliorées.

Industrie : Le composé est utilisé dans la production de produits chimiques spécialisés, d'agrochimiques et de matériaux

5. Mécanisme d'Action

Le mécanisme d'action du 3,3-Bis(trifluorométhyl)oxétan-2-one implique son interaction avec des cibles moléculaires par le biais de ses groupes trifluorométhyle et de son cycle oxétane. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres biomolécules, conduisant à divers effets biologiques. La structure unique du composé lui permet de participer à des voies spécifiques, ce qui en fait un outil précieux dans les études mécanistiques .

Composés Similaires :

Oxétan-3-one : Un dérivé oxétane plus simple sans les groupes trifluorométhyle.

3-Oximinooxétane : Un dérivé oxétane avec un groupe oximino, utilisé comme précurseur pour les matériaux énergétiques.

3,3-Diméthyloxétane : Un dérivé oxétane avec deux groupes méthyle au lieu de groupes trifluorométhyle.

Unicité : Le 3,3-Bis(trifluorométhyl)oxétan-2-one se distingue par ses groupes trifluorométhyle, qui lui confèrent des propriétés chimiques et physiques uniques. Ces propriétés comprennent une stabilité accrue, une lipophilie et la capacité à former des interactions fortes avec des cibles biologiques, ce qui en fait un composé précieux dans diverses applications .

Applications De Recherche Scientifique

3,3-Bis(trifluoromethyl)oxetan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and developing new pharmaceuticals.

Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science

Mécanisme D'action

The mechanism of action of 3,3-Bis(trifluoromethyl)oxetan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and oxetane ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in mechanistic studies .

Comparaison Avec Des Composés Similaires

Oxetan-3-one: A simpler oxetane derivative without the trifluoromethyl groups.

3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.

3,3-Dimethyloxetane: An oxetane derivative with two methyl groups instead of trifluoromethyl groups.

Uniqueness: 3,3-Bis(trifluoromethyl)oxetan-2-one stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various applications .

Propriétés

Formule moléculaire |

C5H2F6O2 |

|---|---|

Poids moléculaire |

208.06 g/mol |

Nom IUPAC |

3,3-bis(trifluoromethyl)oxetan-2-one |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-13-2(3)12/h1H2 |

Clé InChI |

OTBOIRSIBHYSRM-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(=O)O1)(C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)

![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)

![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)